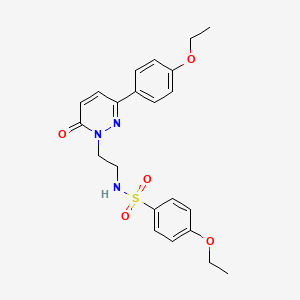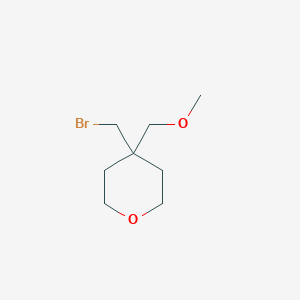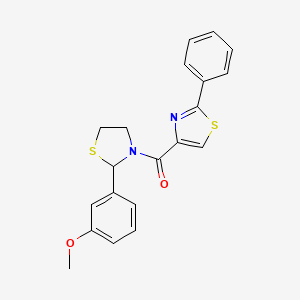
3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole (3-(1,3-BDOP)-1-(3,4-DCB)-1H-Pyrazole), also known as 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole or BDOP-DCB-pyrazole, is a heterocyclic organic compound containing a pyrazole ring and two benzene rings. It is a synthetic compound with potential applications in the fields of medicine, biochemistry, and organic chemistry. It is a versatile compound with a wide range of potential uses, including as an inhibitor of enzymes and as an antioxidant.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole has been studied extensively for its potential applications in medicine, biochemistry, and organic chemistry. It has been shown to be an effective inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been found to possess antioxidant properties, which may be useful in the prevention of oxidative damage caused by free radicals. Furthermore, it has been studied as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole is not yet fully understood. However, it is believed to involve the inhibition of enzymes, such as COX-2 and LOX, which are involved in the synthesis of prostaglandins and leukotrienes. In addition, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole have not been fully studied. However, it has been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the synthesis of prostaglandins and leukotrienes. In addition, it has been found to possess antioxidant properties, which may be beneficial in preventing oxidative damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole in laboratory experiments include its ability to inhibit the activity of enzymes such as COX-2 and LOX, as well as its potential to act as an antioxidant. Furthermore, it has a relatively low cost and is relatively easy to synthesize. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can inhibit the activity of other enzymes in addition to COX-2 and LOX.
Direcciones Futuras
The potential future directions for 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole include further exploration of its potential applications in medicine, biochemistry, and organic chemistry. In particular, further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects. In addition, further studies are needed to explore its potential as an anticancer agent, as well as its potential for use as an antioxidant. Finally, additional research is needed to explore its potential for use in other areas, such as drug delivery and drug development.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole involves a multi-step process. The first step involves the reaction of 1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazolebenzodioxol-5-yl chloride and 3,4-dichlorobenzyl chloride in the presence of a base to form the desired pyrazole ring. This reaction is followed by the addition of a base to the reaction mixture, which leads to the formation of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[(3,4-dichlorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-3-1-11(7-14(13)19)9-21-6-5-15(20-21)12-2-4-16-17(8-12)23-10-22-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVOXDBIIMJWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

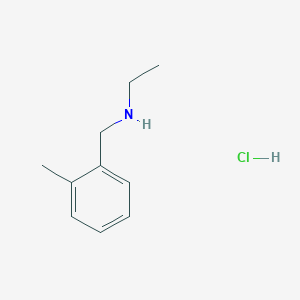

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2622603.png)
![2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B2622604.png)
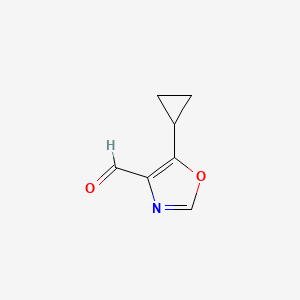
![N-[cyano(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B2622606.png)
![4-benzyl-2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2622607.png)
![Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2622608.png)
![Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide](/img/structure/B2622609.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2622613.png)
